Home > Products > Screening Compounds P128865 > 5-Hydroxymethyl Pirfenidone-d2
5-Hydroxymethyl Pirfenidone-d2 -

5-Hydroxymethyl Pirfenidone-d2

Catalog Number: EVT-13584280
CAS Number:
Molecular Formula: C12H11NO2
Molecular Weight: 203.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Hydroxymethyl Pirfenidone-d2 is classified under small organic molecules, specifically within the category of pyridinones. It is derived from pirfenidone, which has been extensively studied for its therapeutic applications. The compound's classification includes:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Pyridines and derivatives
  • Subclass: Hydropyridines
Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Hydroxymethyl Pirfenidone-d2 can be approached through various methods that leverage the existing synthetic pathways for pirfenidone. Notably, one effective synthetic route involves the hydroxylation of pirfenidone using specific cytochrome P450 enzymes, particularly CYP1A2, which predominantly catalyzes the 5-hydroxylation process.

  1. Hydroxylation Reaction: The reaction typically involves incubating pirfenidone with liver microsomes or recombinant CYP1A2 in the presence of NADPH.
  2. Deuteration: The introduction of deuterium can be achieved through deuterated solvents or reagents during the synthesis process to ensure incorporation into the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Hydroxymethyl Pirfenidone-d2 features a pyridinone core with a hydroxymethyl group at the 5-position and deuterium substitution. Key structural data include:

  • IUPAC Name: 5-hydroxymethyl-1-phenyl-1,2-dihydropyridin-2-one
  • Molecular Formula: C12H12D2N2O
  • Molecular Weight: Approximately 210.26 g/mol
  • CAS Number: Not specifically listed but related to pirfenidone's CAS number (53179-13-8).

The structural representation can be derived from the parent compound's framework, maintaining the characteristic features of pyridinones while integrating the hydroxymethyl and deuterated functionalities.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 5-Hydroxymethyl Pirfenidone-d2 include:

  1. Hydroxylation Reaction: As mentioned earlier, this reaction is catalyzed mainly by CYP1A2.
  2. Oxidation: Following hydroxylation, further oxidation can convert 5-hydroxymethyl Pirfenidone-d2 into its carboxylic acid derivative, which is also pharmacologically relevant.

These reactions are crucial for understanding the metabolic pathways of the compound and its potential therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for 5-Hydroxymethyl Pirfenidone-d2 parallels that of pirfenidone. It is believed to modulate several biological pathways involved in inflammation and fibrosis:

  • Tumor Necrosis Factor Pathways: The compound may inhibit pro-inflammatory cytokines.
  • Cellular Oxidation Modulation: By acting as an antioxidant, it reduces oxidative stress in lung tissues.

Studies indicate that these mechanisms contribute to improved lung function in patients with idiopathic pulmonary fibrosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-Hydroxymethyl Pirfenidone-d2 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Melting Point: Specific melting point data may vary based on purity but is generally similar to that of pirfenidone.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Additional analyses such as NMR spectroscopy can provide insights into the structural integrity and purity of synthesized samples.

Applications

Scientific Uses

5-Hydroxymethyl Pirfenidone-d2 holds promise in several scientific applications:

  • Pharmacological Research: Due to its enhanced properties from deuteration, it serves as a valuable tool for studying drug metabolism and pharmacokinetics.
  • Clinical Trials: Its potential use in clinical settings for treating fibrotic diseases warrants further investigation.
  • Metabolic Studies: Understanding its metabolic pathways can lead to insights into drug interactions and efficacy.
Synthesis and Structural Optimization

Synthetic Methodologies for Deuterated Pirfenidone Metabolites

Enzymatic Hydroxylation via Cytochrome P450 Isoforms

The primary metabolic pathway of pirfenidone involves CYP450-mediated 5-methyl hydroxylation, forming 5-hydroxymethyl pirfenidone. Human liver microsomes (HLM) studies confirm CYP1A2 as the dominant isoform, responsible for 72.8% of 5-hydroxylation activity, with minor contributions from CYP2C19 (11.8%) and CYP2D6 (8.9%) [2]. This reaction proceeds via hydrogen atom abstraction, generating a benzylic radical intermediate subsequently oxygenated to the hydroxymethyl derivative. Activity correlations in 17 HLM donors revealed strong association with phenacetin O-deethylase (CYP1A2 marker; r = 0.89, p < 0.001) and moderate correlation with S-mephenytoin 4ʹ-hydroxylase (CYP2C19 marker; r = 0.51, p < 0.05) [2]. Inhibitor studies further validate isoform roles: α-naphthoflavone (CYP1A2 inhibitor) reduced activity by 45%, while quinidine (CYP2D6 inhibitor) caused 15% reduction [2].

Table 1: Cytochrome P450 Isoform Contributions to Pirfenidone 5-Hydroxylation

CYP IsoformContribution (%)Marker SubstrateInhibition Effect
CYP1A272.8%Phenacetin O-deethylase45% reduction (α-naphthoflavone)
CYP2C1911.8%S-mephenytoin 4ʹ-hydroxylase53% reduction (tranylcypromine)
CYP2D68.9%Bufuralol 1ʹ-hydroxylase15% reduction (quinidine)
CYP2A6/CYP2B6<7%*Coumarin 7-hydroxylase84% reduction (8-methoxypsoralen)

Minor isoforms not quantified in relative activity factor models [2].

In vitro reconstitution systems using recombinant CYP450 isoforms enable controlled generation of 5-hydroxymethyl pirfenidone for deuterium labeling. This enzymatic product serves as the precursor for synthesizing 5-hydroxymethyl pirfenidone-d₂ through isotope exchange or de novo deuteration.

Deuteration Strategies for Enhanced Metabolic Stability

Deuteration at metabolically vulnerable sites leverages the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bonds exhibit ~6-10× slower cleavage than carbon-hydrogen (C-H) bonds due to higher vibrational zero-point energy. Pirfenidone’s 5-methyl group is a prime deuteration target, as its rapid hydroxylation necessitates high clinical doses (2403 mg/day), increasing side effect risks [1] [6]. Two synthetic approaches dominate:

  • Post-metabolic deuteration: Chemical reduction of enzymatically generated 5-carboxyl pirfenidone using deuterated reductants (e.g., NaBD₄) yields 5-hydroxymethyl pirfenidone-d₂.
  • Direct deuterated synthesis: Palladium-catalyzed cross-coupling between deuterated pyridinyl intermediates and aryl halides constructs the pirfenidone core with site-specific D-incorporation [6].

Stable amide bonds replacing 5-methyl in pirfenidone derivatives (e.g., YZQ17) demonstrate 100× greater potency than pirfenidone in NIH3T3 antiproliferation assays (IC₅₀: 0.14 mM vs. 13.72 mM) [1] [6]. Though not deuterated, these analogs validate targeting this site for metabolic stabilization. Deuterated versions further exploit KIE without altering sterics, preserving target engagement.

Rationale for Deuterium Substitution in Pirfenidone Derivatives

Impact on Pharmacokinetic Profiles and Metabolic Half-Life

Deuteration at the 5-methyl position significantly alters pirfenidone’s pharmacokinetics:

  • Metabolic stability: Human liver microsome assays show deuterated analogs resist CYP450-mediated hydroxylation, reducing 5-carboxyl metabolite formation. This is quantified by intrinsic clearance (CLint) reductions of 40-60% compared to non-deuterated pirfenidone [6].
  • Half-life extension: In rat pharmacokinetic studies, 5-hydroxymethyl pirfenidone-d₂ exhibits a 2.3× longer elimination half-life (t½ = 6.9 h) versus non-deuterated metabolite (t½ = 3.0 h) [6]. This prolongs therapeutic coverage and enables lower dosing frequencies.
  • AUC enhancement: The area under the curve (AUC0-∞) increases by 1.8-2.5× in deuterated analogs, indicating greater systemic exposure without Cmax elevation [6].

Table 2: Pharmacokinetic Comparison of Pirfenidone vs. Deuterated Analogs

ParameterPirfenidone5-Hydroxymethyl Pirfenidone5-Hydroxymethyl Pirfenidone-d₂
Half-life (t₁/₂, h)3.03.06.9
AUC₀–∞ (μg·h/mL)25.718.345.2
CL (L/h/kg)1.121.450.51
Vd (L/kg)0.890.920.87

Data derived from rat models following equimolar dosing [5] [6].

Tissue distribution studies in rabbits confirm deuterated analogs achieve therapeutic concentrations in fibrotic target sites (e.g., sclera, conjunctiva) with 34-40% higher bioavailability than pirfenidone [5].

Design Strategies to Mitigate First-Pass Metabolism

Pirfenidone undergoes extensive first-pass metabolism via two pathways:

  • Direct oxidation to quinone methide intermediates by CYP450s [3].
  • Sequential metabolism: 5-hydroxymethyl pirfenidone → sulfotransferase (SULT)-catalyzed sulfation → reactive benzyl sulfate [3].

Deuteration at the 5-methyl position disrupts both pathways:

  • CYP450 pathway: KIE slows initial hydroxylation, decreasing quinone methide formation observed in glutathione trapping assays [3] [6].
  • SULT pathway: Reduced 5-hydroxymethyl metabolite formation lowers substrate availability for sulfation, minimizing hepatotoxic intermediates [3].

Structural optimization further incorporates deuterium at both the 5-methyl and hydroxymethyl positions (dual deuteration), yielding 5-hydroxymethyl pirfenidone-d₂. This blocks sequential metabolism and diverts clearance toward glucuronidation, a detoxification pathway [6].

Properties

Product Name

5-Hydroxymethyl Pirfenidone-d2

IUPAC Name

5-[dideuterio(hydroxy)methyl]-1-phenylpyridin-2-one

Molecular Formula

C12H11NO2

Molecular Weight

203.23 g/mol

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i9D2

InChI Key

YLTGBKWRQSGNOI-KNXIQCGSSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO

Isomeric SMILES

[2H]C([2H])(C1=CN(C(=O)C=C1)C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.